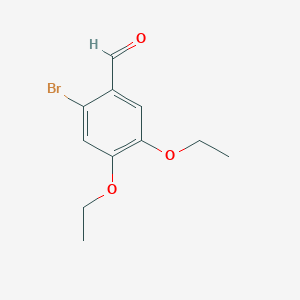

2-Bromo-4,5-diethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYKUJPMDHPGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356142 | |

| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91335-51-2 | |

| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4,5-diethoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a bromine atom and two ethoxy groups on the benzene ring, offers a versatile platform for constructing complex molecules. With the CAS Number 91335-51-2, this compound is of significant interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering a technical resource for scientists and drug development professionals.

Core Chemical and Physical Properties

The physical and chemical characteristics of 2-Bromo-4,5-diethoxybenzaldehyde define its behavior in chemical reactions and its handling requirements. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 91335-51-2 | PubChem[3] |

| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[3] |

| Molecular Weight | 273.12 g/mol | PubChem[3] |

| IUPAC Name | 2-bromo-4,5-diethoxybenzaldehyde | PubChem[3] |

| Appearance | White to light yellow crystalline powder | N/A (Typical for similar compounds) |

| Melting Point | Data not widely published; similar compounds like 2-Bromo-4,5-dimethoxybenzaldehyde melt at 146-152 °C | TCI America[4] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | N/A (Inferred from synthesis protocols) |

Spectroscopic Profile

The structural elucidation of 2-Bromo-4,5-diethoxybenzaldehyde relies on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around 9.8-10.0 ppm), two aromatic protons (two singlets or doublets in the 6.9-7.5 ppm region, influenced by the surrounding substituents), and the two ethoxy groups (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region (190-195 ppm). Other signals will correspond to the aromatic carbons (with shifts influenced by the bromo and ethoxy substituents) and the two aliphatic carbons of the ethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-O-C stretching vibrations for the ether linkages and C-H stretches for the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.

Synthesis and Reactivity

Synthetic Pathway

2-Bromo-4,5-diethoxybenzaldehyde is typically synthesized via electrophilic bromination of the precursor, 4,5-diethoxybenzaldehyde. The electron-donating ethoxy groups activate the aromatic ring, directing the incoming bromine electrophile to the ortho position (C2), which is sterically accessible.

Caption: General workflow for the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde.

Experimental Protocol: Bromination of 4,5-Diethoxybenzaldehyde

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0 °C.

-

Bromination: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate should form. If necessary, add a small amount of sodium bisulfite solution to quench any remaining bromine.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4,5-diethoxybenzaldehyde.

Chemical Reactivity

The reactivity of 2-Bromo-4,5-diethoxybenzaldehyde is governed by its three key functional groups: the aldehyde, the aromatic ring with its substituents, and the bromo group. This trifecta of reactivity makes it a highly valuable synthetic intermediate.

-

Aldehyde Group: This group is a primary site for nucleophilic addition reactions, enabling transformations such as Grignard reactions, Wittig reactions, and reductive amination. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Aromatic Ring: The electron-donating ethoxy groups strongly activate the ring towards further electrophilic aromatic substitution. However, the existing substitution pattern means that incoming electrophiles will be directed to the remaining open position (C6), which is ortho to one ethoxy group and meta to the aldehyde.

-

Bromo Group: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) through reactions like Suzuki, Heck, and Sonogashira couplings, significantly increasing molecular complexity.

Caption: Key reactivity pathways for 2-Bromo-4,5-diethoxybenzaldehyde.

Applications in Research and Drug Development

While specific applications for 2-Bromo-4,5-diethoxybenzaldehyde itself are not extensively documented in public literature, its structural motifs are present in molecules of significant biological interest. Its utility lies in its role as a versatile building block. Related compounds, such as other brominated benzaldehydes, are known intermediates in the synthesis of high-value pharmaceuticals.[5]

-

Scaffold for Drug Discovery: The molecule provides a decorated phenyl ring that can be elaborated into more complex structures. The aldehyde can be converted into various functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling, making it ideal for creating libraries of compounds for biological screening.

-

Intermediate for Natural Product Synthesis: Many natural products feature highly substituted aromatic rings. Intermediates like this compound provide a pre-functionalized starting point, simplifying complex total synthesis campaigns.[6]

-

Precursor to Bioactive Molecules: Analogous structures are used to synthesize inhibitors of enzymes like phosphodiesterase-4 (PDE4) and anti-apoptotic proteins like Bcl-XL, which are targets for treating inflammatory diseases and cancer, respectively.[7]

Safety and Handling

As a laboratory chemical, 2-Bromo-4,5-diethoxybenzaldehyde requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not available in the search results, data from structurally similar chemicals provides a strong basis for safe handling protocols.

-

General Hazards: Similar brominated aromatic aldehydes are classified as harmful if swallowed, and can cause skin and serious eye irritation.[4][8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Get medical attention.[9]

-

Conclusion

2-Bromo-4,5-diethoxybenzaldehyde is a strategically important chemical intermediate with significant potential in organic synthesis. Its combination of an aldehyde, a bromine atom, and activating ethoxy groups on an aromatic scaffold provides multiple handles for chemical modification. This versatility makes it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular targets with potential applications in medicine and materials science. Proper understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Vertex AI Search. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde, 25g, Each - CP Lab Safety.

- molecularinfo.com. (n.d.). Cas Number 91335-51-2|2-Bromo-4,5-diethoxybenzaldehyde|C11H13BrO3.

- Sunway Pharm Ltd. (n.d.). 2-BROMO-4,5-DIETHOXYBENZALDEHYDE - CAS:91335-51-2.

- PubChem. (n.d.). 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE - CAS:91335-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. innospk.com [innospk.com]

- 6. 2-溴-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde (CAS: 91335-51-2): A Versatile Synthetic Intermediate

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-4,5-diethoxybenzaldehyde (CAS No. 91335-51-2), a substituted aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, its structural similarity to well-studied analogs, such as 2-bromo-4,5-dimethoxybenzaldehyde, allows for a robust, experience-based projection of its synthesis, reactivity, and potential applications. This document outlines its core physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its synthetic utility as a multifunctional building block, and discusses its potential as a scaffold in the development of novel pharmaceuticals and functional materials. All protocols and claims are grounded in authoritative chemical literature and principles of organic reactivity.

Molecular Identity and Physicochemical Properties

The unique arrangement of an aldehyde, a bromine atom, and two electron-donating ethoxy groups on the benzene ring makes 2-Bromo-4,5-diethoxybenzaldehyde a valuable and versatile chemical intermediate.

Identifiers

| Property | Value | Source |

| CAS Number | 91335-51-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1][2][5][6] |

| Molecular Weight | 273.12 g/mol | [1][6] |

| IUPAC Name | 2-bromo-4,5-diethoxybenzaldehyde | [1] |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)Br)OCC | [1] |

| InChI Key | VUYKUJPMDHPGFA-UHFFFAOYSA-N | [1] |

Physicochemical Data

Experimental physicochemical data for 2-Bromo-4,5-diethoxybenzaldehyde is limited. The following table includes computed data from reliable chemical databases, which serve as useful estimates for experimental planning.[1]

| Property | Computed Value | Notes |

| XLogP3 | 2.8 | An indicator of lipophilicity. |

| Hydrogen Bond Donors | 0 | The molecule has no groups that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 5 | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area | 43.4 Ų | Influences membrane permeability and solubility. |

| Boiling Point | ~162 °C | [2] (Note: This value from a commercial supplier may be at reduced pressure and should be verified experimentally). |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-4,5-diethoxybenzaldehyde can be logically achieved via electrophilic aromatic substitution on the electron-rich 3,4-diethoxybenzaldehyde precursor. The methodology is adapted from highly successful and documented bromination reactions of the analogous compound, veratraldehyde (3,4-dimethoxybenzaldehyde).[7][8]

The Logic of Synthesis: Electrophilic Aromatic Substitution

The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring. The two ethoxy groups at positions 4 and 5 are powerful activating, ortho-, para-directing groups due to their electron-donating resonance effects.[9] Conversely, the aldehyde group at position 1 is a deactivating, meta-directing group.[9] The combined effect of the two ethoxy groups strongly activates the ring, overpowering the deactivating effect of the aldehyde and directing the incoming electrophile (Br⁺) to the positions ortho to them. Position 2 is sterically accessible and electronically activated, making it the primary site for bromination.

Proposed Synthetic Protocol: Bromination of 3,4-Diethoxybenzaldehyde

This protocol is adapted from the in situ generation of bromine from potassium bromate (KBrO₃) in an acidic medium, a safer and more controlled alternative to using elemental bromine.[8]

Reaction: 3,4-Diethoxybenzaldehyde → 2-Bromo-4,5-diethoxybenzaldehyde

Materials:

-

3,4-Diethoxybenzaldehyde

-

Potassium Bromate (KBrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Distilled Water

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: To this solution, add potassium bromate (KBrO₃) (0.5-0.6 equivalents).

-

Acidification: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise while stirring vigorously. The acid catalyzes the reaction and facilitates the in situ generation of Br₂. The reaction is an electrophilic aromatic substitution.[8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold distilled water. A solid precipitate of the crude product should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid and salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-Bromo-4,5-diethoxybenzaldehyde.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, FT-IR, and mass spectrometry. The mass spectrum is expected to show a characteristic molecular ion peak (M+) corresponding to the target molecule.[7][8]

Visualization of the Synthetic Pathway

Caption: Proposed synthesis of 2-Bromo-4,5-diethoxybenzaldehyde via electrophilic bromination.

Chemical Reactivity and Synthetic Potential

2-Bromo-4,5-diethoxybenzaldehyde is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility makes it an exceptionally valuable building block for constructing complex molecular architectures.

-

Aryl Bromide: The C-Br bond is a prime handle for modern cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.

-

-

Aldehyde Group: The formyl group is a gateway to a vast array of chemical transformations.

-

Nucleophilic Addition: Reactions with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig Reaction: Conversion to an alkene, allowing for carbon chain extension.

-

Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., NaBH₃CN) to form a secondary or tertiary amine.

-

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a primary alcohol.

-

-

Aromatic Ring: The electron-rich ring, while already substituted, could potentially undergo further reactions, although the existing steric hindrance and electronic effects would need to be carefully considered.

Workflow for Synthetic Elaboration

Caption: Key synthetic transformations possible with 2-Bromo-4,5-diethoxybenzaldehyde.

Applications in Research and Drug Development

While direct applications of 2-Bromo-4,5-diethoxybenzaldehyde are not yet widely reported, the utility of its close analogs provides a strong indication of its potential. Substituted bromobenzaldehydes are crucial precursors in synthesizing high-value molecules.

-

Pharmaceutical Scaffolding: Many bioactive molecules feature the substituted benzaldehyde motif. For example, 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[10][11] Similarly, derivatives of brominated vanillin have been investigated for anti-inflammatory effects through the modulation of MAPK and NF-kB signaling pathways.[12] The title compound provides a scaffold that can be elaborated via the reactions described in Section 4.0 to explore new chemical space for drug discovery.

-

Intermediate for Natural Product Synthesis: The structural motif is present in various natural products. This compound can serve as a starting material for the total synthesis or derivatization of such molecules to study their biological activity.[13]

-

Functional Materials: Aromatic aldehydes are used in the synthesis of dyes, pigments, and polymers. The presence of ethoxy groups can enhance solubility and tune electronic properties, while the bromo-substituent allows for further functionalization, making it a candidate for developing novel materials.[13]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-Bromo-4,5-diethoxybenzaldehyde. The following guidance is based on data for structurally similar compounds, such as other brominated aromatic aldehydes.[14]

Hazard Assessment

| Hazard Statement | Classification | Precaution |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water. |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| H335: May cause respiratory irritation | STOT SE (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Handle as a solid. Ensure containers are kept tightly closed when not in use.[15]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

-

Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

2-Bromo-4,5-diethoxybenzaldehyde is a synthetic intermediate with considerable untapped potential. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it an ideal building block for creating diverse and complex molecules. While it remains a relatively uncharacterized compound, its logical synthesis from readily available precursors and the proven value of its structural analogs strongly suggest its future utility in medicinal chemistry, natural product synthesis, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

Click to expand

-

PubChem. 2-Bromo-4,5-diethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Ahmad, F.B.H., and Bruce, J.M. Bromination of 2,5-dimethoxybenzaldehyde. Pertanika 7(2), 1-4 (1984). [Link]

-

Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

-

Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]

-

da Silva, A. C. G., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1645-1658. [Link]

-

SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. [Link]

-

King-Pharm. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE. [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

HETEROCYCLES, Vol. 55, No. 8, 2001. BENZOTHIEPINO[6,5a,5-bc]BENZOFURAN: SYNTHESIS OF A SULFUR-ANALOG OF GALANTHAMINE. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

Sunway Pharm Ltd. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE. [Link]

Sources

- 1. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 91335-51-2 2-BROMO-4,5-DIETHOXYBENZALDEHYDE [chemsigma.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 91335-51-2|2-Bromo-4,5-diethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE [chemicalbook.com]

- 6. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE - CAS:91335-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. sunankalijaga.org [sunankalijaga.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

2-Bromo-4,5-diethoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde for Advanced Research Applications

Abstract

2-Bromo-4,5-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile intermediate in advanced organic synthesis. Its unique arrangement of an aldehyde, a bromine atom, and two electron-donating ethoxy groups on a benzene ring provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis and characterization, and explores its potential applications as a scaffold in medicinal chemistry and materials science. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Physicochemical and Structural Properties

2-Bromo-4,5-diethoxybenzaldehyde, with the chemical formula C₁₁H₁₃BrO₃, is a crystalline solid at room temperature. The precise molecular weight of this compound is 273.12 g/mol .[1][2] Its structure is foundational to its chemical reactivity, featuring an electrophilic aldehyde group, a bromine atom amenable to cross-coupling reactions, and two activating ethoxy groups that influence the aromatic ring's reactivity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-4,5-diethoxybenzaldehyde | PubChem[2] |

| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[2] |

| Molecular Weight | 273.12 g/mol | PubChem[2] |

| CAS Number | 91335-51-2 | PubChem[2] |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)Br)OCC | PubChem[2] |

| InChI Key | VUYKUJPMDHPGFA-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White to light yellow crystalline powder | Inferred from similar compounds |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-4,5-diethoxybenzaldehyde is most effectively achieved via electrophilic aromatic substitution on the precursor, 3,4-diethoxybenzaldehyde. The choice of this starting material is critical as the electron-donating nature of the two ethoxy groups strongly activates the aromatic ring towards substitution.

Mechanistic Insight

The reaction proceeds via a standard electrophilic bromination mechanism. The two ethoxy groups are ortho-, para-directing. The position para to the 4-ethoxy group is occupied by the aldehyde. The position ortho to the 4-ethoxy group (position 5) is sterically unhindered. The position ortho to the 3-ethoxy group (position 2) is the most electronically activated and sterically accessible site for bromination, leading to the desired product with high regioselectivity. Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and facilitates the polarization of the Br-Br bond without being overly reactive.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde from 3,4-diethoxybenzaldehyde.

Materials:

-

3,4-diethoxybenzaldehyde

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of aldehyde). Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn from orange to a deep red-brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL). This will precipitate the crude product.

-

Workup: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4,5-diethoxybenzaldehyde.

Synthesis Workflow Diagram

Sources

2-Bromo-4,5-diethoxybenzaldehyde structure and synthesis

An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde: Structure, Synthesis, and Applications

Introduction

2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two activating ethoxy groups and a directing bromo substituent, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed, field-proven protocol for its synthesis, aimed at researchers and professionals in chemical and pharmaceutical development. The strategic placement of its functional groups allows for a range of subsequent chemical transformations, making it a key precursor in the synthesis of various target molecules, including potential pharmaceutical agents and functional materials.

Chemical Structure and Properties

The structure of 2-Bromo-4,5-diethoxybenzaldehyde is characterized by a benzene ring substituted with a bromo group, an aldehyde group, and two ethoxy groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4,5-diethoxybenzaldehyde. The ethoxy groups at positions 4 and 5 are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The bromine atom at position 2 introduces both steric hindrance and electronic effects that influence the reactivity of the adjacent aldehyde group and the aromatic ring itself.

Table 1: Physicochemical Properties of 2-Bromo-4,5-diethoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 91335-51-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [3] |

| Molecular Weight | 273.12 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | Data not consistently available; related dimethoxy analog melts at 143-146°C.[5] | |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)Br)C=O)OCC | [6] |

| InChI Key | YPBFTPYBXACRPN-UHFFFAOYSA-N | [6] |

Synthesis via Electrophilic Bromination

The most direct and common method for synthesizing 2-Bromo-4,5-diethoxybenzaldehyde is through the electrophilic aromatic substitution of its precursor, 4,5-diethoxybenzaldehyde. This section details the underlying principles and provides a robust experimental protocol.

Principle of the Synthesis

The synthesis hinges on the high reactivity of the 4,5-diethoxybenzaldehyde ring towards electrophiles. The two ethoxy groups are powerful activating, ortho-, para-directing groups. The para-position to the C-4 ethoxy group is already occupied by the C-1 aldehyde. The ortho-position to the C-4 ethoxy group (C-5) is also occupied. Therefore, substitution is directed by both ethoxy groups to the remaining ortho-positions: C-2 and C-6.

-

Regioselectivity: The C-2 position is electronically activated by both the C-4 and C-5 ethoxy groups. The C-6 position is primarily activated by the C-5 ethoxy group. Consequently, the C-2 position is the more electronically favored site for bromination. The aldehyde group is a deactivating group, which further disfavors substitution at the C-6 position. This strong regiochemical control leads to the desired 2-bromo isomer as the major product.

-

Choice of Solvent: While bromination can be performed in acetic acid, using methanol as the solvent has been reported to produce excellent yields (90-92%) for the analogous 2-Bromo-4,5-dimethoxybenzaldehyde synthesis, suggesting a similar efficacy for the diethoxy analog.[5] Methanol is effective at solvating the starting material and the bromine, facilitating a homogeneous reaction.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the analogous dimethoxy compound.[5]

Materials and Equipment:

-

4,5-diethoxybenzaldehyde

-

Molecular Bromine (Br₂)

-

Methanol (reagent grade)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-diethoxybenzaldehyde (1.0 eq) in methanol. Stir until a homogeneous solution is achieved. Gentle warming may be necessary.

-

Cooling: Cool the solution in an ice-water bath to approximately 0-5°C.

-

Bromine Addition: Slowly add molecular bromine (1.1 eq), dissolved in a small amount of methanol, to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation: Upon completion, add cold water to the reaction mixture with vigorous stirring. The product, being insoluble in the aqueous methanol, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted bromine and other impurities.

-

Drying: Dry the product in vacuo at a moderate temperature (e.g., 50°C) to yield 2-Bromo-4,5-diethoxybenzaldehyde as a colorless to slightly yellowish solid.

Self-Validating System and Causality

-

Stoichiometry: A slight excess of bromine (1.1 eq) is used to ensure the complete conversion of the starting material.

-

Temperature Control: The initial cooling and slow addition of bromine are critical for managing the exothermicity of the reaction. This prevents the formation of potential over-brominated byproducts and ensures safety.[5]

-

Work-up: Precipitation with water provides a simple and effective method for isolating the crude product. The subsequent washing with cold methanol is crucial for removing residual colored impurities, primarily unreacted bromine.

Synthesis Workflow Diagram

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 2-BROMO-4,5-DIETHOXYBENZALDEHYDE - CAS:91335-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 6. 3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,5-diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two ethoxy groups on the benzene ring, imparts specific reactivity and physical characteristics that are of significant interest in the development of novel pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of the core physical properties of 2-Bromo-4,5-diethoxybenzaldehyde, offering a foundational understanding for its application in research and development.

Core Physicochemical Data

A precise understanding of the fundamental physical properties of a compound is paramount for its effective use in synthetic chemistry and material science. These properties dictate the conditions required for reactions, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| CAS Number | 91335-51-2 | [1] |

| Appearance | Solid (predicted) | General knowledge of similar aromatic aldehydes |

| Melting Point | Data not available; the related compound 2-Bromo-4,5-dimethoxybenzaldehyde has a melting point of 142-144 °C.[2] | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar organic compounds |

Structural and Spectroscopic Characterization

The precise arrangement of atoms and functional groups within a molecule is elucidated through various spectroscopic techniques. This data is critical for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-Bromo-4,5-diethoxybenzaldehyde, the expected signals would include:

-

An aldehyde proton (CHO) singlet, typically in the downfield region (δ 9.5-10.5 ppm).

-

Two singlets for the aromatic protons.

-

Two quartets and two triplets corresponding to the two ethoxy groups (-OCH₂CH₃).

Actual experimental spectral data for 2-Bromo-4,5-diethoxybenzaldehyde is available in spectral databases, though specific peak assignments and coupling constants may vary depending on the solvent and instrument frequency.[1]

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected resonances for 2-Bromo-4,5-diethoxybenzaldehyde include:

-

A carbonyl carbon (C=O) of the aldehyde, typically in the range of δ 185-195 ppm.

-

Aromatic carbons, with their chemical shifts influenced by the bromo and ethoxy substituents.

-

Carbons of the ethoxy groups.

As with ¹H NMR, experimental ¹³C NMR data can be found in various chemical databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Bromo-4,5-diethoxybenzaldehyde is expected to show characteristic absorption bands for:

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C-O stretch (ether): Strong absorptions in the fingerprint region, typically around 1000-1300 cm⁻¹.

-

C-Br stretch: A weaker absorption in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-4,5-diethoxybenzaldehyde, the mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (273.12 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁸¹Br isotope.

-

Fragmentation patterns resulting from the loss of the aldehyde group, ethoxy groups, and the bromine atom.

Experimental Methodologies

The following sections detail standardized protocols for the determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.

Workflow for Melting Point Determination ```dot graph MeltingPoint { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Sample Preparation:\nFinely grind the crystalline solid."]; B [label="Capillary Loading:\nPack a small amount into a capillary tube."]; C [label="Apparatus Setup:\nPlace the capillary in a melting point apparatus."]; D [label="Heating:\nHeat slowly and observe the sample."]; E [label="Record Range:\nNote the temperature at which melting begins and is complete."];

A -> B -> C -> D -> E; }

Caption: A typical workflow for obtaining an IR spectrum of a solid using the thin film method.

Detailed Protocol:

-

Sample Preparation: A small amount of 2-Bromo-4,5-diethoxybenzaldehyde is dissolved in a minimal amount of a volatile organic solvent like dichloromethane.

-

Film Formation: A drop of the resulting solution is placed on the surface of a polished salt plate (NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Spectral Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory. While a specific Safety Data Sheet (SDS) for 2-Bromo-4,5-diethoxybenzaldehyde should always be consulted, general precautions for aromatic aldehydes and brominated compounds include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Minimize skin and eye contact. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

General hazard statements for similar compounds indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2][3][4]

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-diethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-diethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4,5-diethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information based on first principles of physical organic chemistry, predictive models derived from its structural analogues, and detailed, field-proven experimental protocols for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of a chemical compound is a critical physical property that governs its application and processing in a laboratory and industrial setting. For a synthetic intermediate such as 2-Bromo-4,5-diethoxybenzaldehyde, understanding its solubility profile is paramount for several key reasons:

-

Reaction Kinetics and Mass Transfer: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques like recrystallization. A well-characterized solubility profile allows for the rational selection of solvent systems to achieve high purity and yield.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.

2-Bromo-4,5-diethoxybenzaldehyde, with its substituted aromatic ring, presents an interesting case study in solubility, influenced by a combination of polar and non-polar functionalities. This guide will dissect these influences to provide a robust predictive framework and the means for its empirical validation.

Molecular Structure and Predicted Solubility Profile

The solubility of a molecule is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 2-Bromo-4,5-diethoxybenzaldehyde (Figure 1) provides critical insights into its expected solubility.

Figure 1: Chemical Structure of 2-Bromo-4,5-diethoxybenzaldehyde

Caption: Structure of 2-Bromo-4,5-diethoxybenzaldehyde.

Key structural features influencing solubility include:

-

Benzene Ring: The aromatic ring is inherently non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Bromo Group (-Br): The bromine atom is electronegative, introducing a polar C-Br bond and contributing to dipole-dipole interactions. However, its overall contribution to polarity is moderate.

-

Diethoxy Groups (-OCH2CH3): The two ethoxy groups possess polar C-O ether linkages. The oxygen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents. The ethyl chains, however, are non-polar.

-

Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This group enhances solubility in polar solvents.[1][2][3][4][5]

Predicted Solubility:

Based on this analysis, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar aldehyde and ether groups will interact favorably with these polar solvents through dipole-dipole interactions. The lack of strong hydrogen bonding networks in these solvents allows for easier solvation of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde and ether oxygens can accept hydrogen bonds from the solvent. However, the large non-polar benzene ring and alkyl chains may disrupt the strong hydrogen-bonding network of the alcohol, potentially limiting very high solubility compared to polar aprotic solvents.[6][7][8] |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large hydrophobic surface area of the molecule will have favorable van der Waals interactions with non-polar solvents. However, the polar functional groups will be poorly solvated, limiting overall solubility. |

| Aqueous | Water | Very Low/Insoluble | The dominant non-polar character of the large aromatic and alkyl structure will prevent significant interaction with the highly polar, hydrogen-bonded network of water. While the aldehyde and ether groups can form some hydrogen bonds with water, this is insufficient to overcome the hydrophobicity of the rest of the molecule.[1][2][3][4][5] |

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-4,5-diethoxybenzaldehyde in a given solvent at a specific temperature.

Materials and Equipment

-

2-Bromo-4,5-diethoxybenzaldehyde (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy if a chromophore is present and a standard curve is established).

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-4,5-diethoxybenzaldehyde to a vial to ensure that a saturated solution is formed and solid remains.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a magnetic stirrer in a constant temperature environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature.

-

Determine the concentration of 2-Bromo-4,5-diethoxybenzaldehyde in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

Safety and Handling Considerations

As a laboratory chemical, 2-Bromo-4,5-diethoxybenzaldehyde requires careful handling.

-

Hazard Identification: Based on available safety data for similar compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[9] It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet for a representative brominated aromatic aldehyde. (A generic reference to a typical safety data sheet for a similar compound, as a specific one for the target was not found in the initial search, but hazards can be inferred).

-

Chemistry LibreTexts. (2019, January 14). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-4,5-dimethoxybenzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Α,4-二溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-溴-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-bromo acetone | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromo-4,5-dimethoxybenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-Bromo-4,5-diethoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, a foundational framework for the synthesis of a multitude of biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Among these, 2-Bromo-4,5-diethoxybenzaldehyde stands out as a particularly intriguing starting material. The strategic placement of a bromine atom and two ethoxy groups on the benzene ring offers a unique combination of steric and electronic properties, providing a versatile platform for the development of novel therapeutic agents.

The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, it serves as a reactive handle for synthetic modifications, such as cross-coupling reactions. The diethoxy groups contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and may also engage in crucial interactions within the binding pockets of enzymes or receptors.

This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of derivatives originating from the 2-Bromo-4,5-diethoxybenzaldehyde core. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and presenting key experimental data. This document is designed to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, offering both field-proven insights and detailed, self-validating protocols to facilitate further investigation into this promising class of compounds.

Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde and Its Derivatives

The synthesis of the core scaffold, 2-Bromo-4,5-diethoxybenzaldehyde, typically begins with a commercially available precursor such as 3,4-diethoxybenzaldehyde. A common and effective method is electrophilic aromatic substitution, specifically bromination. This reaction introduces a bromine atom at the 2-position of the benzene ring, ortho to the aldehyde group. The reaction conditions, including the choice of brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) and solvent, are critical for achieving high regioselectivity and yield.[4][5]

Once the 2-Bromo-4,5-diethoxybenzaldehyde core is obtained, its aldehyde functional group provides a convenient anchor point for a wide array of chemical transformations to generate diverse derivatives. These include:

-

Schiff Base Formation: Condensation with various primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities.[6]

-

Claisen-Schmidt Condensation: Reaction with ketones or other aldehydes in the presence of a base leads to the formation of chalcones, which are well-documented anticancer and anti-inflammatory agents.

-

Wittig Reaction: Allows for the extension of the carbon chain and the introduction of double bonds.

-

Reduction and Oxidation: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further opportunities for derivatization.

The following diagram illustrates a general workflow for the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde and a subsequent derivatization to form a chalcone.

Caption: General synthetic workflow for 2-Bromo-4,5-diethoxybenzaldehyde and its chalcone derivative.

Anticancer Activity

Derivatives of substituted benzaldehydes have shown significant promise as anticancer agents, capable of inhibiting cancer cell growth and inducing apoptosis.[1][7][8] Research into benzyloxybenzaldehyde derivatives, for instance, has revealed that these compounds can arrest the cell cycle at the G2/M phase and trigger apoptosis through the disruption of the mitochondrial membrane potential.[9]

While direct studies on 2-Bromo-4,5-diethoxybenzaldehyde derivatives are emerging, strong evidence from structurally analogous compounds, such as those derived from 2-bromo-4,5-dimethoxybenzaldehyde, highlights the potential of this class. A notable example is the synthesis of chalcones, which have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often initiated via the intrinsic (mitochondrial) pathway. The compounds can lead to a loss of mitochondrial membrane potential, a key event that triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[9] Furthermore, some benzaldehyde derivatives have been shown to overcome treatment resistance by targeting specific protein-protein interactions crucial for cancer cell survival and metastasis.[8]

The following table summarizes the cytotoxic activity of a representative benzyloxybenzaldehyde derivative against the HL-60 human leukemia cell line.

| Compound | Concentration (µM) | Activity | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 | Significant anticancer activity, induces apoptosis | [2][9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds, including brominated derivatives, are well-known for their potent anti-inflammatory properties.[3][10][11][12][13] Derivatives structurally similar to 2-Bromo-4,5-diethoxybenzaldehyde have been shown to exert significant anti-inflammatory effects in cellular models, primarily by modulating key signaling pathways that regulate the inflammatory response.[3]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A central mechanism for the anti-inflammatory action of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators.

-

NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[14] Inflammatory signals trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] Brominated benzaldehyde derivatives have been shown to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation.[3]

-

MAPK Pathway: The MAPK family, including ERK and JNK, also plays a crucial role in the inflammatory response. These kinases are activated by phosphorylation and contribute to the expression of inflammatory mediators. Certain derivatives can reduce the phosphorylation of ERK and JNK, thus dampening the inflammatory cascade.[3]

By inhibiting these pathways, these compounds effectively reduce the production of nitric oxide (NO) and prostaglandins (PGE2), as well as key pro-inflammatory cytokines.[3]

Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6][15][16] Benzaldehyde derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. Schiff bases derived from substituted benzaldehydes, for example, have demonstrated notable activity against various pathogenic microorganisms.[6]

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[17]

The following table presents representative MIC values for novel Schiff base derivatives against Gram-positive bacteria, demonstrating their potential as antimicrobial agents.

| Compound | Organism | MIC (µg/mL) | Reference |

| Schiff Base 4f | Bacillus cereus | 32 | [6] |

| Schiff Base 4g | Enterococcus faecalis | 32 | [6] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of 2-Bromo-4,5-diethoxybenzaldehyde derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[19]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[20] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[21][22] It is a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages. The Griess reaction is a two-step diazotization process where nitrite reacts with Griess reagents to form a purple azo compound, with the absorbance being proportional to the nitrite concentration.[22]

Methodology:

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[3]

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the culture medium.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.[23]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[23]

-

-

Incubation and Measurement: Incubate for another 10 minutes at room temperature.[23] The appearance of a purple/magenta color indicates the presence of nitrite. Measure the absorbance at 540 nm using a microplate reader.[22][23]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Western Blotting for NF-κB Activation

Western blotting is used to detect specific proteins in a sample and is a crucial technique for studying signaling pathways. To assess NF-κB activation, one can measure the degradation of the inhibitory protein IκBα in the cytoplasm or the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[24][25][26][27]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the desired time points.

-

Protein Extraction: Lyse the cells to extract total protein, or perform cell fractionation to separate cytoplasmic and nuclear proteins.[26] Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-polyacrylamide gel.[24] Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-p65, or anti-phospho-p65) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.[24]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

The 2-Bromo-4,5-diethoxybenzaldehyde scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The derivatives synthesized from this core have demonstrated significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The functional groups of the parent molecule provide a versatile platform for synthetic modifications, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives to systematically explore the impact of different substituents on biological activity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-Activity Relationship (SAR) Analysis: Establishing clear relationships between the chemical structure of the derivatives and their biological efficacy to guide the design of more potent and selective compounds.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical versatility of the 2-Bromo-4,5-diethoxybenzaldehyde core and employing rigorous biological evaluation, researchers can unlock the full therapeutic potential of this exciting class of compounds, paving the way for the development of next-generation drugs to address unmet medical needs.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]

-

ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

Cision PR Newswire. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

-

PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. Retrieved from [Link]

-

protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

-

MDPI. (2026). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Targets and assays for discovering novel antibacterial agents. Retrieved from [Link]

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

Innovotech. (n.d.). Antimicrobial Testing & Biofilm Solutions in Canada, U.S. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular mechanism of the anti-inflammatory activity of phenolic acids.... Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anti-Inflammatory Implications of the Microbial Transformation of Dietary Phenolic Compounds. Retrieved from [Link]

Sources

- 1. innovbiological.com [innovbiological.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sunankalijaga.org [sunankalijaga.org]